N-Butyl-N-ethenylpropanamide
CAS No.: 113990-18-4
Cat. No.: VC19159940
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113990-18-4 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | N-butyl-N-ethenylpropanamide |
| Standard InChI | InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3 |
| Standard InChI Key | LMAUNZLAIVYXTN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C=C)C(=O)CC |
Introduction
Chemical Identity and Structural Features
N-Butyl-N-ethenylpropanamide (IUPAC name: N-butyl-N-ethenylpropanamide) belongs to the class of substituted amides, featuring a propionamide core (CH3CH2C=O) with two alkyl/alkenyl groups attached to the nitrogen atom. Its molecular formula is C9H15NO, derived by substituting the ethyl group in N-butyl-N-ethylpropanamide (C9H19NO ) with an ethenyl (vinyl, CH2=CH–) group. Key structural attributes include:
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Molecular formula: C9H15NO
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Molecular weight: 153.22 g/mol (theoretical, based on substituent adjustments from )
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SMILES notation: CC(=O)N(C=CC)(CCCC)
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Functional groups: Amide (–CON–), ethenyl (CH2=CH–), and butyl (CH2CH2CH2CH2–).
The presence of the ethenyl group introduces unsaturation, which may enhance reactivity in polymerization or addition reactions compared to saturated analogs like N-butyl-N-ethylpropanamide .
Synthesis and Production Pathways
While no direct synthesis protocols for N-butyl-N-ethenylpropanamide are documented in the provided sources, plausible routes can be inferred from analogous compounds:
Nucleophilic Substitution Reactions
A primary method involves reacting propanamide with butyl and ethenyl halides in the presence of a base. For example:
\text{CH}_3\text{CH}_2\text{C(=O)NH}_2 + \text{CH}_2=CHBr} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{Base}} \text{CH}_3\text{CH}_2\text{C(=O)N(CH}_2\text{CH=CH}_2\text{)(C}_4\text{H}_9\text{)} + 2\text{HBr}This approach mirrors the synthesis of N-butyl-N-ethylpropanamide, where sequential alkylation steps are employed .
Transamidation Strategies
Transamidation of pre-existing amides (e.g., N,N-dialkylpropanamides) with vinylamine or vinylating agents could introduce the ethenyl group. Such methods are common in modifying amide substituents while preserving the carbonyl functionality .
Radical-Mediated Pathways
Physicochemical Properties
Extrapolating from structural analogs, the following properties are anticipated for N-butyl-N-ethenylpropanamide:
The ethenyl group’s double bond may confer limited conjugation with the amide carbonyl, potentially altering electronic properties and reactivity.
Chemical Reactivity and Stability
Hydrolytic Stability
Under acidic or basic conditions, hydrolysis of the amide bond may yield propanoic acid and corresponding amines:
Hydrolysis rates are likely slower than those of esters (e.g., n-butyl formate ) due to the amide’s resonance stabilization.
Thermal Decomposition
At elevated temperatures (>250°C), decomposition into nitriles, alkenes, and CO2 is plausible, paralleling behaviors observed in other tertiary amides .
Applications and Industrial Relevance
While direct applications of N-butyl-N-ethenylpropanamide are undocumented, its potential uses include:
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Polymer precursors: As a monomer for synthesizing polyamides with unsaturated side chains, enabling crosslinking or post-polymerization modifications.
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Organic synthesis intermediates: Serving as a building block for pharmaceuticals or agrochemicals requiring amide functionalities with reactive double bonds.
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Solvents or plasticizers: Its moderate polarity and solubility profile may suit niche roles in formulations requiring low volatility .
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